Barium acetylacetonate hydrate
Overview
Description
Barium acetylacetonate hydrate is a coordination compound with the chemical formula Ba(C₅H₇O₂)₂·xH₂O. It is the barium ion complex of the acetylacetonate anion. This compound is typically encountered as an ill-defined hydrate, which is consistent with the high coordination number characteristic of barium . This compound is a white solid that is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of barium acetylacetonate hydrate typically involves the reaction of barium salts with acetylacetone in an aqueous or alcoholic medium. The general procedure includes dissolving barium chloride or barium nitrate in water, followed by the addition of acetylacetone. The pH of the solution is then adjusted to neutral or slightly basic using a base such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including recrystallization and drying, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Barium acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal and acetylacetone.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketones or chelating agents.
Major Products:
Oxidation: Barium oxide and acetylacetone derivatives.
Reduction: Barium metal and acetylacetone.
Substitution: New barium complexes with different ligands.
Scientific Research Applications
Barium acetylacetonate hydrate has a wide range of applications in scientific research, including:
Biology: The compound is used in the preparation of barium-based contrast agents for imaging studies.
Medicine: It is explored for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Mechanism of Action
The mechanism of action of barium acetylacetonate hydrate involves the coordination of the barium ion with the acetylacetonate ligands. The barium ion forms a chelate ring with the oxygen atoms of the acetylacetonate anion, resulting in a stable complex. This coordination enhances the reactivity of the barium ion, making it suitable for various catalytic and synthetic applications .
Comparison with Similar Compounds
- Calcium acetylacetonate
- Strontium acetylacetonate
- Magnesium acetylacetonate
Comparison: Barium acetylacetonate hydrate is unique due to its high coordination number and the stability of its complex. Compared to calcium and strontium acetylacetonates, this compound exhibits higher thermal stability and reactivity, making it more suitable for high-temperature applications and as a precursor in the synthesis of advanced materials .
Properties
IUPAC Name |
barium(2+);(Z)-4-oxopent-2-en-2-olate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVTHFPMWHAEG-SUKNRPLKSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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